N-(2,6-dimethylphenyl)-3-methylbenzamide
Overview
Description
N-(2,6-dimethylphenyl)-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,6-dimethylphenyl moiety
Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylphenyl)-3-methylbenzamide, also known as Tocainide, is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons and muscle cells by regulating the flow of sodium ions .
Mode of Action
Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide affects the sodium ion transport pathway, which is essential for the generation and propagation of action potentials in neurons and muscle cells . By inhibiting sodium channels, Tocainide reduces the excitability of these cells, thereby controlling seizure activity .
Pharmacokinetics
Tocainide is well absorbed from the gastrointestinal tract following oral administration, with a bioavailability approaching 100 percent . The major route of metabolism is N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) . Two hours after oral dosing, ADMP and HADMP comprised 92% of the total radioactivity in the plasma .
Result of Action
The result of Tocainide’s action is a decrease in the excitability of myocardial cells, which can help control ventricular arrhythmias . It also limits the spread of seizure activity in neurons, reducing seizure propagation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tocainide. For instance, the compound’s degradation into alachlor was found to occur through partial C-dealkylation and then transformation into 2-chloro-N-(2,6-dimethylphenyl) acetamide through N-dealkylation . This suggests that environmental conditions, such as pH and the presence of certain enzymes, can affect the compound’s stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the acylation of 2,6-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, a local anesthetic.
Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, an antiarrhythmic agent.
Bupivacaine: N-(2,6-dimethylphenyl)-1-butylpiperidine-2-carboxamide, another local anesthetic.
Uniqueness
N-(2,6-dimethylphenyl)-3-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-6-4-9-14(10-11)16(18)17-15-12(2)7-5-8-13(15)3/h4-10H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYWJGCNCSYNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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